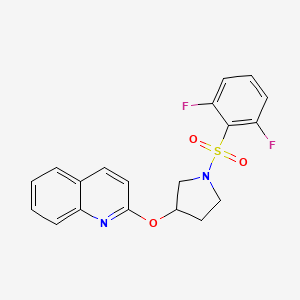
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic molecule that contains a pyrrolidine ring and a quinoline group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline group is a heterocyclic aromatic organic compound with the formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor, and it’s mainly used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate, and as a solvent for resins and terpenes .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the quinoline group separately, followed by their combination. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The quinoline group can be synthesized through several methods, including the Skraup synthesis, the Doebner-Miller reaction, and the Camps cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a quinoline group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline group is a planar, aromatic system, which can participate in π-stacking interactions and can act as a hydrogen bond acceptor .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring can undergo reactions typical of amines, such as alkylation, acylation, and N-oxidation . The quinoline group can undergo electrophilic substitution reactions at the 5- and 8-positions, nucleophilic substitutions at the 2-position, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the quinoline group. For instance, the pyrrolidine ring could enhance the lipophilicity and metabolic stability of the compound . The quinoline group could contribute to the compound’s aromaticity and planarity .科学的研究の応用
Synthesis and Reactivity
- Quinoline derivatives, including structures similar to 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, are used in various synthesis processes. For instance, they play a role in the oxidation of primary, secondary, and allylic alcohols to corresponding carbonyls. Quinolinium fluorochromate (QFC), a compound related to quinolines, demonstrates efficacy in oxidizing organic sulfides to sulfoxides, suggesting potential use in organic synthesis and chemical transformations (Chaudhuri et al., 1994).
- Direct synthesis of pyridine and quinoline derivatives from N-vinyl and N-aryl amides is a significant step in creating complex organic molecules. This process involves amide activation and π-nucleophile addition, demonstrating the versatility of quinoline compounds in organic chemistry (Movassaghi et al., 2007).
Chemical Analysis and Applications
- Sulfonylation of heteroaromatic N-oxides with sodium sulfinates has been developed as an eco-friendly protocol. This method is used for synthesizing 2-sulfonyl quinolines/pyridines, indicating the role of quinoline derivatives in the development of environmentally benign chemical processes (Peng et al., 2019).
- The use of difluoropyrrole, a building block related to quinoline structures, for preparing neutral anion receptors shows the application of quinoline derivatives in creating molecular entities for specific ion detection, demonstrating their utility in analytical chemistry (Anzenbacher et al., 2000).
Biological Applications
- The synthesis of sulfonamide and sulfonyl ester derivatives of quinolines indicates their potential as non-acidic, non-steroidal, anti-inflammatory agents. This highlights the role of quinoline derivatives in medicinal chemistry and drug development (Bano et al., 2020).
- Sulfonamide-based hybrid compounds, including quinoline derivatives, have been explored for their diverse pharmacological activities. This research underscores the significance of quinoline structures in developing a wide range of therapeutic agents (Ghomashi et al., 2022).
作用機序
The mechanism of action of this compound would depend on its intended biological target. Compounds containing a pyrrolidine ring and a quinoline group have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, anticancer, and antiviral activities .
将来の方向性
Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve modifications to the pyrrolidine ring or the quinoline group to enhance the compound’s selectivity, potency, or pharmacokinetic properties .
特性
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-15-5-3-6-16(21)19(15)27(24,25)23-11-10-14(12-23)26-18-9-8-13-4-1-2-7-17(13)22-18/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMWSIZQNUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
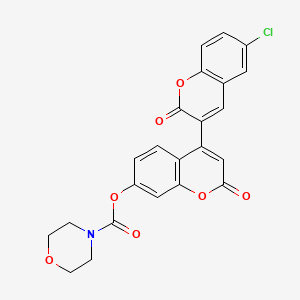
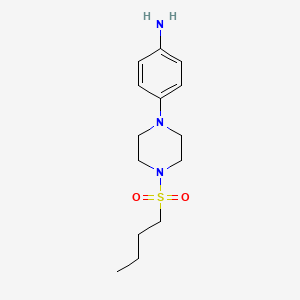
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)
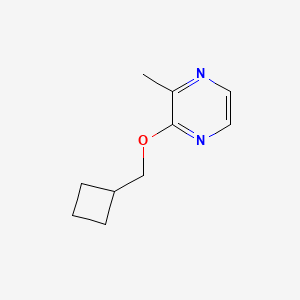
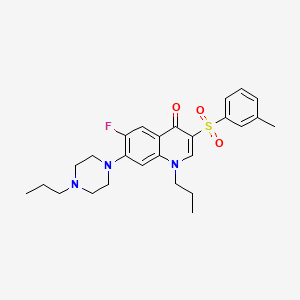


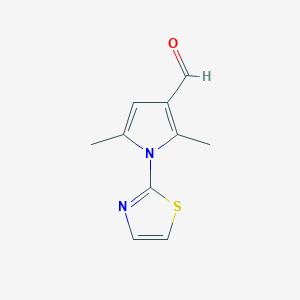
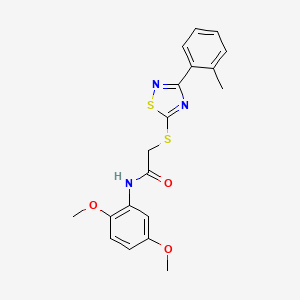
![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)
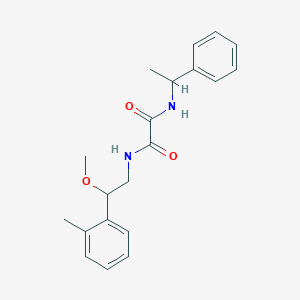
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2827217.png)
